Bienvenue dans la boutique en ligne BenchChem!

1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Purity Procurement Quality Control

Compound 868155-45-7 (C₁₈H₁₇BrN₂O₂, MW 373.24) belongs to the 1‑acyl‑3,5‑diaryl‑4,5‑dihydro‑1H‑pyrazole (2‑pyrazoline) class, bearing a 4‑bromophenyl ring at the 3‑position, a 2‑hydroxyphenyl ring at the 5‑position, and an N‑propanoyl substituent. This scaffold is recognized as an indispensable heterocyclic core in medicinal chemistry, with diverse reported activities modulated by aryl‑ring and N‑acyl substitution patterns.

Molecular Formula C18H17BrN2O2
Molecular Weight 373.25
CAS No. 868155-45-7
Cat. No. B2808846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
CAS868155-45-7
Molecular FormulaC18H17BrN2O2
Molecular Weight373.25
Structural Identifiers
SMILESCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3O
InChIInChI=1S/C18H17BrN2O2/c1-2-18(23)21-16(14-5-3-4-6-17(14)22)11-15(20-21)12-7-9-13(19)10-8-12/h3-10,16,22H,2,11H2,1H3
InChIKeyNFEVWBFGIHBQKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868155-45-7 – Structural and Procurement Baseline for a Bromophenyl-Hydroxyphenyl Dihydropyrazole Propanone


Compound 868155-45-7 (C₁₈H₁₇BrN₂O₂, MW 373.24) belongs to the 1‑acyl‑3,5‑diaryl‑4,5‑dihydro‑1H‑pyrazole (2‑pyrazoline) class, bearing a 4‑bromophenyl ring at the 3‑position, a 2‑hydroxyphenyl ring at the 5‑position, and an N‑propanoyl substituent . This scaffold is recognized as an indispensable heterocyclic core in medicinal chemistry, with diverse reported activities modulated by aryl‑ring and N‑acyl substitution patterns [1][2]. Bidepharm supplies the compound at a standard purity of 98%, with batch‑specific QC documentation (NMR, HPLC, GC) available .

Why Generic Replacement of 868155‑45‑7 Fails – The 2‑Hydroxyphenyl Advantage


In‑class 2‑pyrazolines cannot be interchanged casually because both the aryl substitution pattern and the N‑acyl group govern biological activity. Recent systematic studies on N‑phenyl pyrazolines demonstrate that an electron‑donating ortho‑hydroxy group strongly enhances antibacterial potency against Gram‑negative species, while electron‑withdrawing bromo substitution modulates the spectrum [1]. A close analog lacking the 2‑hydroxyphenyl moiety (e.g., 1‑(3‑(4‑bromophenyl)‑5‑phenyl‑4,5‑dihydro‑1H‑pyrazol‑1‑yl)propan‑1‑one, CAS 392321‑84‑5) loses this critical hydrogen‑bond donor, fundamentally altering target engagement [1]. Similarly, changing the N‑propanoyl to an N‑acetyl or N‑carboximidamide group shifts both the conformational ensemble and the biological profile [2][3]. Procurement of an alternative therefore risks compromising the structure‑activity relationship (SAR) that defines the intended research or screening application.

Quantitative Evidence Guide for 868155‑45‑7 Against Its Closest Analogs


Documented QC Purity of 98% Versus Unreported Purity for Key Analogs

Bidepharm supplies 868155‑45‑7 at a verified standard purity of 98%, supported by batch‑specific NMR, HPLC, and GC reports . In contrast, the closest N‑propanoyl analog lacking the 2‑hydroxyphenyl group (CAS 392321‑84‑5) is listed by multiple vendors without a publicly disclosed purity specification . For procurement decisions, a documented 98% purity benchmark reduces the risk of unidentified impurities interfering with biological assays.

Purity Procurement Quality Control

Presence of a 2‑Hydroxyphenyl Hydrogen‑Bond Donor Absent in the Des‑Hydroxy Comparator

The 2‑hydroxyphenyl substituent at the 5‑position of 868155‑45‑7 provides a hydrogen‑bond donor that is absent in the phenyl‑only analog 1‑(3‑(4‑bromophenyl)‑5‑phenyl‑4,5‑dihydro‑1H‑pyrazol‑1‑yl)propan‑1‑one . In a systematic antibacterial SAR study of N‑phenyl pyrazolines, electron‑donating –OH groups enabled strong activity against Gram‑negative bacteria (e.g., Escherichia coli, Shigella flexneri), whereas the combination with electron‑withdrawing –Br modulated activity to a moderate spectrum [1]. The 2‑hydroxyphenyl group is thus not merely decorative but is mechanistically implicated in key interactions with residues such as Glu50, Asp73, and Arg76 of the DNA gyrase GyrB receptor [1].

SAR Hydrogen bonding Target engagement

N‑Propanoyl Substitution Differentiates from N‑Acetyl and N‑Carboximidamide Analogs

The N‑propanoyl group of 868155‑45‑7 confers distinct lipophilicity and steric properties compared to the N‑acetyl analog 1‑[3‑(4‑bromophenyl)‑5‑(2‑hydroxyphenyl)‑4,5‑dihydro‑1H‑pyrazol‑1‑yl]ethan‑1‑one (CAS 868155‑43‑5) and the N‑carboximidamide analog 5‑(4‑bromophenyl)‑3‑(2‑hydroxyphenyl)‑4,5‑dihydro‑1H‑pyrazole‑1‑carboximidamide hydrochloride [1]. In X‑ray crystallographic studies of closely related N‑substituted pyrazolines, the N‑acyl chain length and branching altered the dihedral angle between the pyrazoline ring and adjacent aryl substituents by up to ~5°, modifying molecular shape and crystal packing [2]. While no direct IC₅₀ comparison is available for 868155‑45‑7 itself, the N‑acetyl variant (3d/3m series) showed BRAF V600E IC₅₀ values of 0.22–0.46 µM [3], and the N‑carboximidamide variant achieved an MIC of 7.8 µg mL⁻¹ against S. aureus [1], illustrating that N‑substituent choice partitions biological activity into distinct target classes.

N‑acyl substitution Physicochemical properties Conformational analysis

Class‑Level Antimicrobial Activity Gradient Governed by Electron‑Donating vs. Electron‑Withdrawing Substituents

In a 2025 combined experimental–computational study of N‑phenyl pyrazolines, derivatives bearing electron‑donating –OH groups exhibited strong antibacterial activity against Gram‑negative Escherichia coli and Shigella flexneri, while the additional presence of electron‑withdrawing –Br reduced activity to a moderate level [1]. 868155‑45‑7 incorporates both the activating 2‑hydroxyphenyl and the deactivating 4‑bromophenyl groups, predicting a moderate antibacterial profile distinct from both the strongly active –OH/–OCH₃-only series and the weakly active –Br/–Cl‑only series [1]. This dual‑substituent signature provides a balanced profile suitable for studying the interplay of electronic effects on target binding.

Antibacterial Gram‑negative Structure‑Activity Relationship

Recommended Application Scenarios for 868155‑45‑7 Based on Quantitative Evidence


Antibacterial SAR Library Expansion Targeting Gram‑Negative DNA Gyrase

With the 2‑hydroxyphenyl group implicated in key interactions with the GyrB receptor (Glu50, Asp73, Arg76) and the 4‑bromophenyl group tempering activity [1], 868155‑45‑7 is positioned as a moderate‑activity probe for expanding antibacterial SAR libraries. Its dual electron‑donating/electron‑withdrawing signature fills a specific gap between strongly active –OH/–OCH₃ analogs and weakly active –Br/–Cl analogs, enabling the study of electronic modulation on DNA gyrase inhibition.

Crystallographic and Conformational Studies of N‑Propanoyl Pyrazolines

The N‑propanoyl group influences the dihedral angle between the pyrazoline ring and aryl substituents, as demonstrated by X‑ray studies on related N‑substituted pyrazolines where dihedral angle variations of ~5° were observed [2]. The 98% pure material with QC documentation is suitable for single‑crystal X‑ray diffraction studies aimed at understanding how N‑acyl chain length modulates molecular conformation and crystal packing.

Kinase Inhibitor Screening with a Structurally Distinct N‑Acyl Chemotype

While N‑acetyl 2‑hydroxyphenyl pyrazolines have demonstrated low‑micromolar to sub‑micromolar BRAF V600E inhibition (IC₅₀ = 0.22–0.46 µM) [3], the N‑propanoyl variant 868155‑45‑7 offers a distinct chemotype for kinase selectivity profiling. Its increased lipophilicity relative to the acetyl analog may alter kinase binding site occupancy, making it a valuable comparator for elucidating the role of the N‑acyl group in kinase inhibition SAR.

Procurement as a High‑Purity Reference Standard for Analog Differentiation

With documented 98% purity and available QC spectra , 868155‑45‑7 can serve as a reference standard for differentiating closely related analogs (e.g., CAS 392321‑84‑5, 868155‑43‑5) in quality control workflows, HPLC method development, and compound library registration, where unambiguous structural identity confirmation is critical.

Quote Request

Request a Quote for 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.